3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid
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Overview
Description
3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid: is a complex organic compound that features a quinoline moiety linked to a dibromobenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylquinoline, undergoes bromination to introduce bromine atoms at specific positions.
Coupling Reaction: The brominated quinoline is then coupled with a benzoic acid derivative using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Final Steps: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The bromine atoms in the benzoic acid ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Debrominated derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving quinoline derivatives.
Drug Development: Its structure makes it a potential candidate for drug development, especially for targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the quinoline moiety.
3,5-Dibromo-4-methylbenzoic acid: Similar benzoic acid core but different substituents.
Uniqueness:
- The presence of the quinoline moiety in 3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid provides unique properties, such as enhanced biological activity and potential for use in drug development.
- The dibromo substitution pattern offers specific reactivity that can be exploited in various chemical transformations.
Properties
CAS No. |
918946-64-2 |
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Molecular Formula |
C20H17Br2NO3 |
Molecular Weight |
479.2 g/mol |
IUPAC Name |
3,5-dibromo-4-(4-methyl-2-propylquinolin-6-yl)oxybenzoic acid |
InChI |
InChI=1S/C20H17Br2NO3/c1-3-4-13-7-11(2)15-10-14(5-6-18(15)23-13)26-19-16(21)8-12(20(24)25)9-17(19)22/h5-10H,3-4H2,1-2H3,(H,24,25) |
InChI Key |
RRFYTZWNINWEBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)OC3=C(C=C(C=C3Br)C(=O)O)Br)C(=C1)C |
Origin of Product |
United States |
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